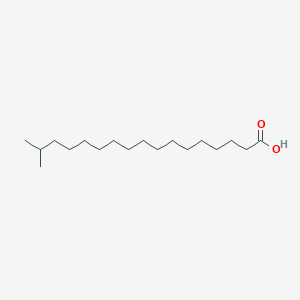
Tris-(p-TerT-buToxyphenyl) phosphine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(p-tert-butoxyphenyl)phosphine is an organophosphorus compound with the chemical formula C30H39O3P. It is known for its unique structure, where three p-tert-butoxyphenyl groups are bonded to a central phosphorus atom. This compound is utilized in various chemical reactions and has significant applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tris(p-tert-butoxyphenyl)phosphine can be synthesized through several methods. One common approach involves the reaction of p-tert-butoxyphenylmagnesium bromide with phosphorus trichloride. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is carried out in a solvent like tetrahydrofuran (THF) at low temperatures to control the reaction rate and yield.
Industrial Production Methods: Industrial production of tris(p-tert-butoxyphenyl)phosphine follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: Tris(p-tert-butoxyphenyl)phosphine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Substitution: It participates in substitution reactions where the p-tert-butoxyphenyl groups can be replaced by other substituents.
Coupling Reactions: It is used as a ligand in cross-coupling reactions such as Suzuki-Miyaura, Heck, and Stille couplings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Reagents like halides and organometallic compounds are used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically employed.
Major Products:
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphines.
Coupling Reactions: Coupled organic products, often with high yields and selectivity.
Applications De Recherche Scientifique
Tris(p-tert-butoxyphenyl)phosphine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in transition metal catalysis, enhancing the efficiency and selectivity of catalytic reactions.
Biology: It is explored for its potential in modifying biological molecules and as a probe in biochemical studies.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent or in drug delivery systems.
Industry: It is used in the synthesis of fine chemicals, pharmaceuticals, and agrochemicals due to its versatility and reactivity.
Mécanisme D'action
The mechanism of action of tris(p-tert-butoxyphenyl)phosphine involves its ability to donate electron density through the phosphorus atom. This electron-donating property makes it an effective ligand in catalysis, where it stabilizes transition metal complexes and facilitates various catalytic cycles. The molecular targets and pathways involved depend on the specific reaction and application, often involving coordination to metal centers and participation in electron transfer processes.
Comparaison Avec Des Composés Similaires
- Tris(4-methoxyphenyl)phosphine
- Tris(2,4,6-trimethoxyphenyl)phosphine
- Tris(pentafluorophenyl)phosphine
Comparison: Tris(p-tert-butoxyphenyl)phosphine is unique due to the presence of bulky p-tert-butoxyphenyl groups, which provide steric hindrance and influence its reactivity and selectivity in chemical reactions. Compared to tris(4-methoxyphenyl)phosphine, it offers greater steric protection, making it suitable for reactions requiring high selectivity. Tris(2,4,6-trimethoxyphenyl)phosphine and tris(pentafluorophenyl)phosphine have different electronic properties due to their substituents, affecting their behavior as ligands and in other applications.
Propriétés
IUPAC Name |
tris[4-[(2-methylpropan-2-yl)oxy]phenyl]phosphane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H39O3P/c1-28(2,3)31-22-10-16-25(17-11-22)34(26-18-12-23(13-19-26)32-29(4,5)6)27-20-14-24(15-21-27)33-30(7,8)9/h10-21H,1-9H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGNAOCDIZFIEQK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)P(C2=CC=C(C=C2)OC(C)(C)C)C3=CC=C(C=C3)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H39O3P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














